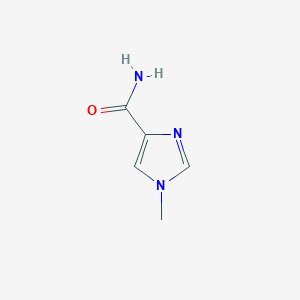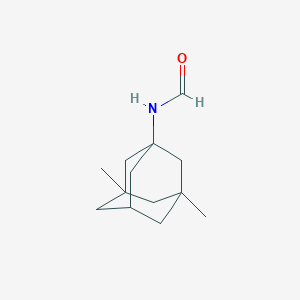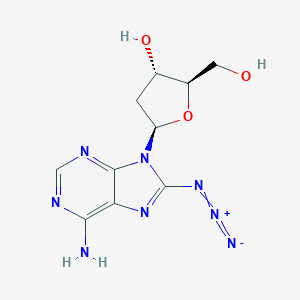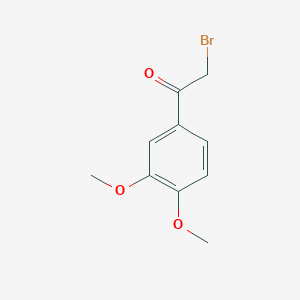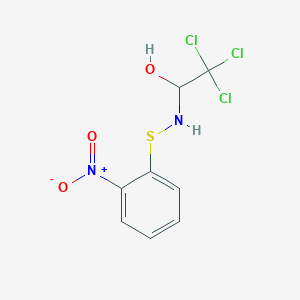
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol, also known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of thiol-containing proteins and peptides. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can also be used to immobilize proteins and peptides onto solid surfaces, which is useful for studying protein-protein interactions. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been used as a chelating agent for metal ions, which can be useful for studying the role of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is not well understood. However, it is believed that 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol forms a complex with metal ions, which can affect the structure and function of proteins and other biomolecules.
Biochemische Und Physiologische Effekte
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol in lab experiments is that it is a well-established reagent with a known synthesis method. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is relatively inexpensive and can be easily obtained. However, one limitation of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is that it can be toxic to cells at high concentrations. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be difficult to work with due to its high reactivity and potential for oxidation.
Zukünftige Richtungen
There are many potential future directions for research on 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. One area of interest is the development of new synthesis methods for 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol and its effects on biological systems. Finally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Synthesemethoden
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be synthesized by reacting 2-nitrophenylthioamine with epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide and chlorine gas to produce 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. This synthesis method has been well-established and is widely used in laboratories.
Eigenschaften
CAS-Nummer |
141975-72-6 |
|---|---|
Produktname |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Molekularformel |
C8H7Cl3N2O3S |
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[(2-nitrophenyl)sulfanylamino]ethanol |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)12-17-6-4-2-1-3-5(6)13(15)16/h1-4,7,12,14H |
InChI-Schlüssel |
RXUSUGPQGCDLCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
Synonyme |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



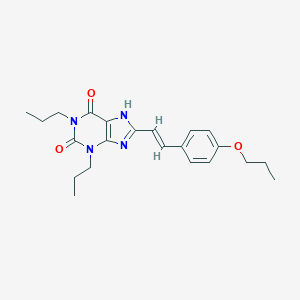
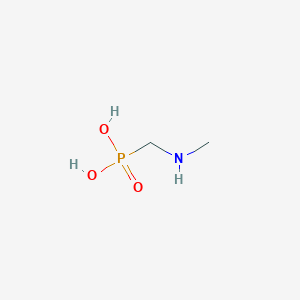
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)


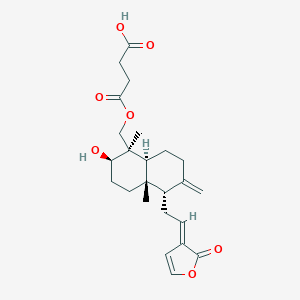
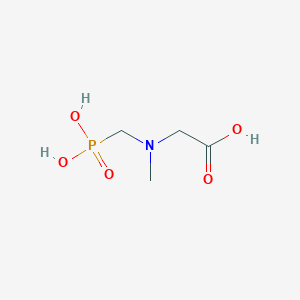
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)
